molecular formula C11H16N2O2S B13071581 Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate

Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate

Cat. No.: B13071581
M. Wt: 240.32 g/mol
InChI Key: LFIOHMRRBGMFEO-UHFFFAOYSA-N
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Description

Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate is a heterocyclic compound that contains a piperidine ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and the use of efficient catalysts to optimize yield and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its combined piperidine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

ethyl 4-piperidin-3-yl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-9(7-16-10)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3

InChI Key

LFIOHMRRBGMFEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2CCCNC2

Origin of Product

United States

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